molecular formula C14H18O3 B3116724 Tert-butyl 2-(4-acetylphenyl)acetate CAS No. 219320-14-6

Tert-butyl 2-(4-acetylphenyl)acetate

Cat. No.: B3116724
CAS No.: 219320-14-6
M. Wt: 234.29 g/mol
InChI Key: BFQAFQRXAWEZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-acetylphenyl)acetate: is an organic compound with the molecular formula C14H18O3. It is a derivative of acetic acid and is characterized by the presence of a tert-butyl group and an acetylphenyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method for synthesizing tert-butyl 2-(4-acetylphenyl)acetate is through the esterification of 4-acetylphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

    Industrial Production: Industrial production methods often involve the use of acetic anhydride and tertiary butanol.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(4-acetylphenyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-acetylphenyl)acetate involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of various intermediates.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl 2-(4-acetylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10(15)12-7-5-11(6-8-12)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQAFQRXAWEZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(4-acetylphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(4-acetylphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(4-acetylphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(4-acetylphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(4-acetylphenyl)acetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(4-acetylphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.